Spizofurone
Overview
Description
Spizofurone, also known as AG-629, is a spirobenzofuranone derivative patented by Takeda Chemical Industries, Ltd. It is primarily recognized for its anti-ulcer properties. This compound has shown promising results in preclinical models, particularly in increasing gastric mucosal blood flow in anesthetized dogs .
Mechanism of Action
Target of Action
Spizofurone is primarily targeted towards the gastric mucosa . The gastric mucosa is the mucous membrane layer of the stomach which contains the glands and the gastric pits. It plays a vital role in digestion, and its health and integrity are essential for the normal functioning of the stomach .
Biochemical Pathways
Given its similarity to prostaglandin e2 in terms of mechanism of action , it can be inferred that this compound might influence the prostaglandin synthesis pathways. Prostaglandins are known to play a key role in the protection of the gastric mucosa, and any alteration in their synthesis can lead to various gastric conditions .
Pharmacokinetics
It is known that this compound can be administered orally , suggesting that it is well-absorbed in the gastrointestinal tract. The impact of these properties on the bioavailability of this compound remains to be studied.
Result of Action
The primary result of this compound’s action is the prevention of gastric ulcers . By increasing the blood flow to the gastric mucosa, this compound promotes the healing of ulcers . In animal models, this compound has been shown to inhibit gastric antral ulcers induced by indomethacin .
Biochemical Analysis
Biochemical Properties
Spizofurone is an anti-ulcer compound with increased gastric mucosal blood flow activity . It has a similar mechanism of action to PGE2 . This compound is capable of acting through local and systemic pathways and may promote ulcer healing by improving blood supply to the gastric mucosa .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by increasing gastric mucosal blood flow
Molecular Mechanism
It is known that this compound has a similar mechanism of action to PGE2 . It is capable of acting through local and systemic pathways and may promote ulcer healing by improving blood supply to the gastric mucosa .
Temporal Effects in Laboratory Settings
It is known that this compound can suppress ulceration in a dose-dependent manner
Dosage Effects in Animal Models
In animal models, oral doses of this compound have been shown to suppress ulceration . It has been suggested that oral administration of 50 mg/kg of vexibinol, a flavanol found in the extract, inhibited ulceration more effectively than this compound at 100 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spizofurone involves several steps:
Reaction of methyl-5-acetylsalicylate with alpha-bromo-gamma-butyrolactone: This reaction is carried out using potassium carbonate in refluxing acetone, yielding alpha-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-gamma-butyrolactone.
Hydrolysis: The product is then hydrolyzed with sodium hydroxide in methanol to produce alpha-[(2-carboxy-4-acetylphenyl)oxy]-gamma-butyrolactone.
Cyclization: This intermediate undergoes cyclization with refluxing acetic anhydride to form 5-acetyl-4’,5’-dihydrospiro[benzofuran-2(3H),3’(2’H)-furan]-2’,3-dione.
Final Treatment: The final compound is treated at 155°C in dimethyl sulfoxide containing sodium chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized for commercial use .
Chemical Reactions Analysis
Types of Reactions
Spizofurone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Substitution: This compound can undergo substitution reactions, particularly on its aromatic ring, to produce various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Spizofurone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying spirobenzofuranone derivatives and their reactivity.
Biology: this compound is studied for its effects on gastric mucosal blood flow and its potential protective effects on the gastric mucosa.
Medicine: Its primary application is as an anti-ulcer agent, where it has shown to increase gastric mucosal blood flow and promote ulcer healing.
Industry: This compound is used in the development of new pharmaceuticals targeting gastric ulcers and related conditions .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): Similar mechanism of action in increasing gastric mucosal blood flow.
Vexibinol: Another compound studied for its anti-ulcer properties, though it has shown different efficacy levels compared to Spizofurone
Uniqueness
This compound is unique due to its specific structure as a spirobenzofuranone derivative, which allows it to have a distinct mechanism of action and pharmacological profile compared to other anti-ulcer agents .
Properties
IUPAC Name |
5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETMGIIITGNLAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868144 | |
Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72492-12-7 | |
Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spizofurone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIZOFURONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Spizofurone in treating ulcers?
A1: Research suggests that this compound exerts its anti-ulcer effect primarily by increasing gastric mucosal blood flow. This enhanced blood flow is thought to contribute to the protection and healing of the gastric mucosa. []
Q2: How does this compound compare to other anti-ulcer drugs like Cimetidine in preclinical models?
A2: Studies in animal models demonstrate that this compound exhibits synergistic effects when used in combination with Cimetidine, a histamine H2-receptor antagonist. [] This suggests a potential for combination therapy to enhance ulcer treatment efficacy.
Q3: Does this compound share a similar mechanism of action with Prostaglandin E2 in treating ulcers?
A3: Both this compound and Prostaglandin E2 have demonstrated a similar ability to counteract the negative effects of indomethacin on gastric mucosal blood flow in canine models. [] Indomethacin is known to induce gastric ulcers by reducing mucosal blood flow. This suggests that both agents may share a similar pathway in promoting ulcer healing, but further research is needed to confirm this.
Q4: Has the structure-activity relationship of this compound and related compounds been explored?
A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on this compound analogs. Researchers found that introducing specific modifications, such as electron-withdrawing substituents on the aromatic ring and replacing the phenyl ring with heterocyclic nuclei, led to enhanced anti-ulcer activity in various models. []
Q5: Is there evidence that this compound can prevent ulcer formation in stressful situations?
A5: Studies have shown that this compound effectively inhibits gastric ulcers induced by water immersion stress in rats. [] This finding suggests that this compound may have protective effects against stress-induced ulcers, which are often associated with decreased mucosal blood flow and impaired epithelial barrier function.
Q6: Does this compound impact gastric acid secretion, a key factor in ulcer development?
A6: Research indicates that this compound can decrease gastric acid secretion in pylorus-ligated rats. [] This effect may contribute to its overall anti-ulcer activity by reducing the acidic environment that can damage the gastric mucosa.
Q7: What is the impact of this compound on ulcer healing compared to existing drugs?
A7: In animal models, this compound demonstrated a significant acceleration in the healing of both acetic acid-induced ulcers and ulcers induced by other methods. [] Its efficacy in promoting ulcer healing was comparable to that of plaunotol, another anti-ulcer agent.
Q8: Are there any preclinical studies exploring the potential benefits of combining this compound with other anti-ulcer agents?
A8: Preclinical research has explored the combined effects of this compound with Roxatidine acetate hydrochloride, another anti-ulcer drug. [] This suggests ongoing research into potential synergistic effects or advantages of combining this compound with other medications for ulcer treatment.
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